molecular formula C15H13FN2 B2611505 1-ethyl-2-(4-fluorophenyl)-1H-1,3-benzodiazole CAS No. 912897-13-3

1-ethyl-2-(4-fluorophenyl)-1H-1,3-benzodiazole

Cat. No. B2611505
CAS RN: 912897-13-3
M. Wt: 240.281
InChI Key: LHRUYSDIWTUTJD-UHFFFAOYSA-N
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Description

1-ethyl-2-(4-fluorophenyl)-1H-1,3-benzodiazole, also known as Ro 15-1788, is a benzodiazepine antagonist that has been used in scientific research for its ability to block the effects of benzodiazepines on the GABA-A receptor.

Scientific Research Applications

Pharmacological Research

1-ethyl-2-(4-fluorophenyl)-1H-1,3-benzodiazole has been extensively studied for its potential pharmacological properties. Benzodiazoles are known for their diverse biological activities, including anxiolytic, anticonvulsant, and sedative effects. This compound, with its specific structural modifications, is being investigated for its potential to interact with central nervous system receptors, possibly offering new therapeutic avenues for neurological disorders .

Cancer Research

The fluorophenyl group in this compound makes it a candidate for anticancer research. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability. Researchers are exploring this compound’s ability to inhibit cancer cell proliferation and induce apoptosis, particularly in resistant cancer cell lines .

Antimicrobial Studies

Benzodiazole derivatives, including this compound, are being evaluated for their antimicrobial properties. The compound’s structure allows it to interact with microbial enzymes and proteins, potentially leading to the development of new antibiotics or antifungal agents. Studies have shown promising results against various bacterial and fungal strains .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its reactivity and stability make it a useful building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Researchers are developing new synthetic routes and methodologies to efficiently produce this compound and its derivatives.

These applications highlight the versatility and potential of this compound in various fields of scientific research. If you have any specific area you’d like to explore further, feel free to let me know!

Pyrrolidine in Drug Discovery A Review on Medicinally Important Heterocyclic Compounds EMBL-EBI : Pyrrolidine in Drug Discovery : A Review on Medicinally Important Heterocyclic Compounds : EMBL-EBI

properties

IUPAC Name

1-ethyl-2-(4-fluorophenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2/c1-2-18-14-6-4-3-5-13(14)17-15(18)11-7-9-12(16)10-8-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRUYSDIWTUTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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